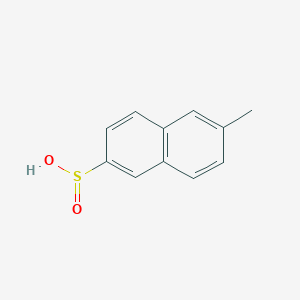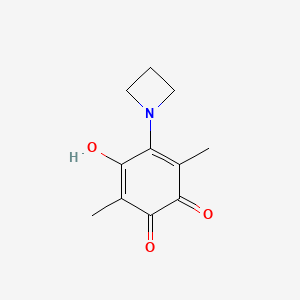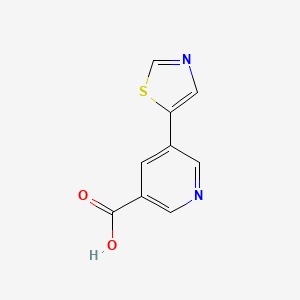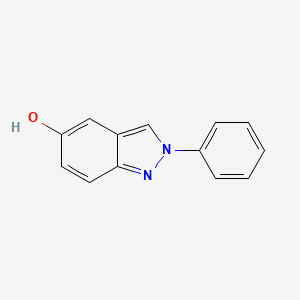![molecular formula C9H8F3N3 B11893273 (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives These compounds are known for their unique chemical structure, which includes an imidazo ring fused to a pyridine ring The trifluoromethyl group attached to the imidazo ring enhances the compound’s chemical stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetaldehyde methyl hemiacetal under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized to introduce the methanamine group.
Another approach involves the use of 1,3-diketones or malondialdehyde derivatives in the presence of 1H-imidazol-4(5)-amine. This method allows for the formation of the imidazo[1,5-a]pyridine core through cyclocondensation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions can further enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of P2X7 receptors, which are involved in inflammatory responses . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Another structural isomer with different reactivity and applications.
Imidazo[4,5-b]pyridine: A related compound with a different fusion pattern of the imidazo and pyridine rings.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8F3N3 |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H,5,13H2 |
InChI-Schlüssel |
PRESXSLRPXNUPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)





![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)



![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)
![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)


